
3-Chloro-2-ethyl-4-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-ethyl-4-hydroxybenzohydrazide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of benzohydrazide, characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide typically involves the following steps:
Nitration: The starting material, 3-chloro-2-ethylphenol, undergoes nitration to introduce a nitro group at the para position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazinolysis: The resulting 3-chloro-2-ethyl-4-aminophenol is then reacted with hydrazine hydrate to form the benzohydrazide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-ethyl-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-2-ethyl-4-oxobenzohydrazide.
Reduction: 3-Chloro-2-ethyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-ethyl-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-ethyl-4-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-hydroxybenzohydrazide
- 2-Ethyl-4-hydroxybenzohydrazide
- 3-Chloro-2-methyl-4-hydroxybenzohydrazide
Uniqueness
3-Chloro-2-ethyl-4-hydroxybenzohydrazide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, ethyl group, and hydroxyl group on the benzene ring allows for unique interactions and reactivity compared to other benzohydrazide derivatives.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
3-chloro-2-ethyl-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-5-6(9(14)12-11)3-4-7(13)8(5)10/h3-4,13H,2,11H2,1H3,(H,12,14) |
Clé InChI |
DFAJAAFIEGCNSB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1Cl)O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
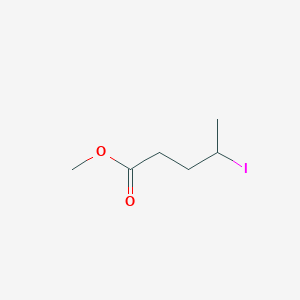


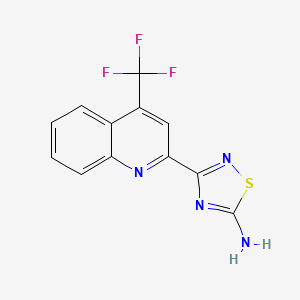
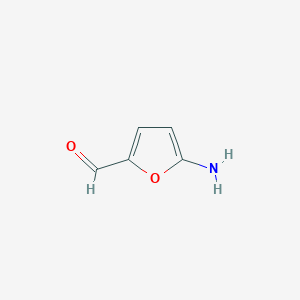


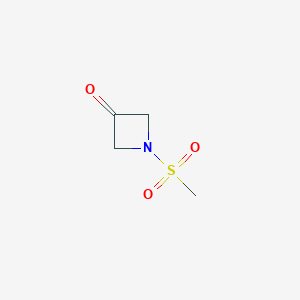
![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

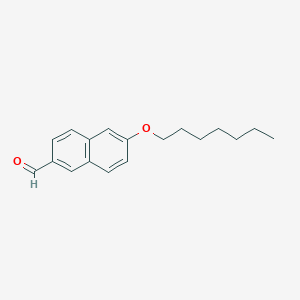
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
